5'-O-(4,4'-DiMethoxytrityl)-3'-O-t-butyldiMethylsilyl adenosine

2-5A oligoadenylate synthesis RNase L activation antisense chimera

5'-O-(4,4'-Dimethoxytrityl)-3'-O-t-butyldimethylsilyl adenosine (CAS 81794-12-9) is a doubly protected ribonucleoside derivative of adenosine bearing an acid-labile 4,4'-dimethoxytrityl (DMT) ether at the 5'-hydroxyl and a fluoride-labile tert-butyldimethylsilyl (TBDMS) ether at the 3'-hydroxyl, leaving the 2'-hydroxyl free for subsequent phosphitylation. With a molecular formula of C₃₇H₄₅N₅O₆Si and a molecular weight of 683.87 g/mol, this compound serves as a key synthetic intermediate in nucleic acid chemistry, particularly as a precursor to phosphoramidite monomers used in solid-phase oligonucleotide synthesis.

Molecular Formula C37H45N5O6Si
Molecular Weight 683.9 g/mol
CAS No. 81794-12-9
Cat. No. B3286019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-(4,4'-DiMethoxytrityl)-3'-O-t-butyldiMethylsilyl adenosine
CAS81794-12-9
Molecular FormulaC37H45N5O6Si
Molecular Weight683.9 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
InChIInChI=1S/C37H45N5O6Si/c1-36(2,3)49(6,7)48-32-29(47-35(31(32)43)42-23-41-30-33(38)39-22-40-34(30)42)21-46-37(24-11-9-8-10-12-24,25-13-17-27(44-4)18-14-25)26-15-19-28(45-5)20-16-26/h8-20,22-23,29,31-32,35,43H,21H2,1-7H3,(H2,38,39,40)/t29-,31-,32-,35-/m1/s1
InChIKeyCBAUNERZXFKXOR-QSYCCZFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-O-(4,4'-Dimethoxytrityl)-3'-O-t-butyldimethylsilyl Adenosine (CAS 81794-12-9): A Dual-Protected Adenosine Building Block for Regioselective Oligonucleotide Synthesis


5'-O-(4,4'-Dimethoxytrityl)-3'-O-t-butyldimethylsilyl adenosine (CAS 81794-12-9) is a doubly protected ribonucleoside derivative of adenosine bearing an acid-labile 4,4'-dimethoxytrityl (DMT) ether at the 5'-hydroxyl and a fluoride-labile tert-butyldimethylsilyl (TBDMS) ether at the 3'-hydroxyl, leaving the 2'-hydroxyl free for subsequent phosphitylation [1]. With a molecular formula of C₃₇H₄₅N₅O₆Si and a molecular weight of 683.87 g/mol, this compound serves as a key synthetic intermediate in nucleic acid chemistry, particularly as a precursor to phosphoramidite monomers used in solid-phase oligonucleotide synthesis . Unlike the more common 2'-O-TBDMS adenosine derivatives that dominate standard RNA synthesis, this 3'-O-silyl regioisomer enables access to non-natural 2'-5' internucleotide linkages [2].

Why 5'-O-DMT-3'-O-TBDMS Adenosine Cannot Be Replaced by 2'-O-TBDMS or Mono-Protected Adenosine Analogs in Regioselective Synthesis


The position of the TBDMS protecting group on the ribose ring is the single most determinative structural feature governing downstream synthetic utility. In standard RNA phosphoramidite chemistry, the 2'-O-TBDMS group protects the 2'-OH while the 3'-OH is phosphitylated, yielding natural 3'-5' linkages . By contrast, the 3'-O-TBDMS configuration in CAS 81794-12-9 leaves the 2'-OH free, enabling phosphitylation at the 2'-position and therefore the synthesis of 2'-5' linked oligonucleotides—a connectivity essential for biologically active 2-5A oligoadenylates that activate RNase L [1]. Mono-protected analogs lacking either the 5'-DMT or the 3'-TBDMS group forfeit the orthogonal deprotection strategy required for sequential, directional chain elongation: the DMT group (removed under acidic conditions) and the TBDMS group (removed with fluoride ion) must be independently addressable without cross-reactivity [2]. Substituting a 2'-O-TBDMS analog for the 3'-O-TBDMS compound would invert the linkage geometry of the resulting oligonucleotide product, rendering it biologically inactive for 2-5A-dependent applications.

Quantitative Differentiation Evidence for 5'-O-DMT-3'-O-TBDMS Adenosine vs. Closest Analogs


Regiochemical Protection Strategy: 3'-O-TBDMS Enables Exclusive 2'-5' Oligonucleotide Linkage Synthesis vs. 2'-O-TBDMS Analogs That Yield Natural 3'-5' Linkages

The target compound carries the TBDMS protecting group at the 3'-OH position, leaving the 2'-OH available for phosphoramidite coupling. This is the inverse of the standard RNA synthesis strategy in which 2'-O-TBDMS protection leaves the 3'-OH free, yielding natural 3'-5' phosphodiester linkages. The 3'-O-TBDMS regioisomer is the essential precursor for constructing 2'-5' linked oligoadenylates (2-5A), as demonstrated by Zhou et al. (2005), who used the N⁶-benzoyl-5'-O-DMT-3'-O-TBDMS-adenosine 2'-phosphoramidite to synthesize 2-5A dimers and tetramers that were subsequently conjugated to morpholino antisense oligomers [1]. In contrast, the 2'-O-TBDMS analog (CAS 81265-93-2, 5'-O-DMT-2'-O-TBDMS-N-Bz-adenosine) would direct phosphitylation to the 3'-OH, producing standard 3'-5' linkages incompatible with 2-5A biological activity [2]. The TBDMS 2'→3' migration phenomenon under basic conditions, documented for 2'-O-TBDMS protected ribonucleosides, further reinforces that regiochemical integrity of the 3'-O-protected isomer is non-trivial and synthetically purposeful [3].

2-5A oligoadenylate synthesis RNase L activation antisense chimera regioselective phosphitylation

Orthogonal DMT/TBDMS Dual Protection vs. Mono-Protected Adenosine Derivatives: Independent Sequential Deprotection Under Mutually Exclusive Chemical Conditions

The DMT (acid-labile) and TBDMS (fluoride-labile) pair constitutes a bona fide orthogonal protecting group system, as formally characterized by Suchsland et al. (2018) in their protocol for solution- and solid-phase trinucleotide synthesis [1]. The 5'-O-DMT group is selectively removed under acidic conditions (e.g., dichloroacetic acid in dichloromethane), while the 3'-O-TBDMS group remains intact and is subsequently cleaved with fluoride-containing reagents (e.g., TBAF or TEA·3HF) . In contrast, mono-protected analogs—such as 3'-O-TBDMS adenosine (CAS 69504-14-9, lacking 5'-DMT, MW 381.5 g/mol) or 5'-O-DMT adenosine (lacking 3'-silyl protection)—cannot support directional 3'→5' chain elongation because both the 5'-OH and the 3'-OH (or 2'-OH, depending on regiochemistry) would be simultaneously reactive, leading to uncontrolled polymerization and branching [2]. The dual-protection scheme in the target compound enables the stepwise synthesis strategy proceeding in the 3'- to 5'-direction: DMT removal exposes the 5'-OH for chain extension, while the 3'-TBDMS group is cleaved only at the final stage to liberate the 3'-OH for phosphitylation [1].

orthogonal protecting groups solid-phase synthesis trinucleotide synthon solution-phase oligonucleotide synthesis

Preferential 3'-O-Silylation Selectivity: 4:1 Ratio of 3'-O-TBDMS to 2'-O-TBDMS Isomer Formation Under AgNO₃-Catalyzed Conditions in Modified Adenosine Systems

Frommer and Müller (2020) reported that for C8-alkynyl-modified adenosine derivatives bearing a 5'-O-DMT group, silylation with TBDMSCl under standard AgNO₃/pyridine/THF conditions at room temperature preferentially yields the 3'-O-TBDMS isomer over the 2'-O-TBDMS isomer in a 4:1 ratio (40% vs. 10% isolated yield) [1]. This stands in marked contrast to unmodified adenosine, where the 2'-OH is typically more reactive toward silylation. The two regioisomers were unambiguously distinguished by HSQC and HMBC NMR spectroscopy: the 2'-O-silyl isomer showed a distinct H3' multiplicity and lacked OH correlation with C4', while the 3'-O-silyl isomer displayed an OH signal correlating with C1' but not C4' [1]. Attempts to reverse this selectivity by varying reagents (DMAP, imidazole), solvents (DMF), temperatures (40°C), or by omitting AgNO₃ all failed—AgNO₃ was absolutely essential for the reaction to proceed, and in its presence the 3'-O-isomer was always obtained in excess [1]. Although this study was performed on C8-modified adenosine, the conformational analysis (J₁'₋₂' coupling constant shift from 6.3 Hz to 4.5 Hz upon 5'-O-DMT protection) provides mechanistic insight into the altered sugar puckering that favors 3'-OH reactivity in DMT-protected adenosine systems generally [1].

silylation selectivity regioselective protection C8-modified adenosine NMR structural confirmation

Validated Synthetic Precursor for Biologically Active 2-5A Oligoadenylates: Direct Literature Evidence of Productive Use in RNase L-Activating Chimeras

The phosphoramidite derivative of CAS 81794-12-9 (N⁶-benzoyl-5'-O-DMT-3'-O-TBDMS-adenosine 2'-CE phosphoramidite, CAS 129451-75-8) has been explicitly used in the published synthesis of 2-5A tetramers. Zhou et al. (2005) employed this phosphoramidite in a convergent synthetic approach to conjugate 2',5'-oligoadenylate (2-5A) to phosphorodiamidate morpholino oligomers (morphants) [1]. The synthesis proceeded via coupling of the phosphoramidite with a 5'-OH nucleoside, oxidation, and deprotection to generate 5'-deprotected dimer 2-5A, which was then chain-extended to the protected tetramer [1]. RNase L assays demonstrated that the resulting 2-5A-antisense chimera possessed significant biological activity, validating both the synthetic utility of the 3'-O-TBDMS-protected adenosine scaffold and the functional competence of the 2'-5' linkages produced [1]. Furthermore, the same phosphoramidite building block (CAS 129451-75-8) has been referenced as a key intermediate in the preparation of cyclic adenosine-inosine monophosphate (cAIMP) analogs that activate the STING pathway, some of which induce greater STING-dependent IRF and NF-κB signaling than the reference agonists DMXAA (murine) or 2',3'-cGAMP (human) [2]. No equivalent 2-5A or cAIMP synthetic route has been demonstrated using the 2'-O-TBDMS regioisomer.

2-5A antisense RNase L oligoadenylate synthesis morpholino chimera

Commercial Purity and Stability Benchmarks: ≥95–98% Purity with Defined Long-Term Storage Specifications Supporting Reproducible Research Use

Multiple reputable vendors provide purity specifications for CAS 81794-12-9 that serve as procurement benchmarks. Leyan (Product No. 1743117) and MedChemExpress (HY-W560806) both specify purity of 98% . BOC Sciences and AKSci specify ≥95% purity . TargetMol provides detailed long-term storage stability data: powder stable at −20°C for 3 years; in solvent stable at −80°C for 1 year . For the N⁶-benzoyl derivative (CAS 81256-88-4, the immediate precursor to the phosphoramidite), storage conditions of 2–8°C are specified, with DMSO solubility of 100 mg/mL (126.91 mM), and physical state as a white to off-white solid . These specifications compare favorably with the mono-protected analog 3'-O-TBDMS adenosine (CAS 69504-14-9), which has a significantly lower molecular weight (381.5 g/mol) and is typically supplied at ≥98% purity but lacks the orthogonal DMT protection necessary for sequential synthesis .

purity specification storage stability quality control procurement benchmark

Optimal Research and Industrial Application Scenarios for 5'-O-DMT-3'-O-TBDMS Adenosine (CAS 81794-12-9)


Synthesis of 2'-5'-Linked Oligoadenylates (2-5A) for RNase L-Mediated Antisense and Innate Immunity Applications

The 3'-O-TBDMS configuration is the enabling structural feature for 2-5A synthesis. Following N⁶-benzoylation and 2'-phosphitylation, the resulting phosphoramidite (CAS 129451-75-8) can be used in solid-phase or solution-phase synthesis to construct 2'-5' linked oligoadenylates of defined length (dimer through tetramer and beyond). Zhou et al. (2005) demonstrated that tetrameric 2-5A synthesized via this route, when conjugated to morpholino antisense oligomers, produced 2-5A-morphant chimeras with significant RNase L biological activity [1]. This application is directly relevant to therapeutic antisense programs seeking RNase L-dependent RNA ablation as an alternative to RNase H-dependent mechanisms. Researchers procuring CAS 81794-12-9 for this purpose should verify that the downstream phosphoramidite derivative (CAS 129451-75-8) is accessible from the supplier or can be prepared in-house via standard N⁶-benzoylation and 2'-phosphitylation protocols.

Preparation of Cyclic Adenosine-Inosine Monophosphate (cAIMP) STING Agonists for Immuno-Oncology Research

The N⁶-benzoyl-3'-O-TBDMS-5'-O-DMT-adenosine 2'-CE phosphoramidite (CAS 129451-75-8) derived from the target compound has been specifically referenced as a building block for cAIMP analog synthesis [2]. These cyclic dinucleotides activate the STING pathway, and certain cAIMP analogs have been reported to induce greater STING-dependent IRF and NF-κB signaling than reference agonists such as murine DMXAA or human 2',3'-cGAMP [1]. The 3'-O-TBDMS protection strategy is critical here because the 2'-phosphoramidite enables the formation of the 2'-5' phosphodiester linkage required in the cAIMP macrocycle. Researchers in immuno-oncology and antiviral drug discovery should prioritize the 3'-O-TBDMS adenosine scaffold when designing synthetic routes to novel STING agonists.

Solution-Phase Synthesis of Trinucleotide Building Blocks Using Orthogonal DMT/TBDMS Protection for Codon Library Construction

The orthogonal DMT (acid-labile) and TBDMS (fluoride-labile) protecting group pair has been formalized as the foundational strategy for solution-phase trinucleotide phosphoramidite synthesis by Suchsland et al. (2018) [3]. In this protocol, the 3'-O-TBDMS protection remains intact during iterative DMT deprotection and coupling cycles, and is only removed at the final stage to liberate the 3'-OH for phosphitylation. This enables the synthesis of fully protected trinucleotide synthons that can be used in codon-level randomization for gene library construction and protein engineering. The target compound (CAS 81794-12-9), as a pre-formed 5'-DMT-3'-TBDMS adenosine building block, eliminates two protection steps from the synthetic sequence compared to starting from adenosine.

Specialized RNA Modification Studies and Epitranscriptomics Research Requiring 2'-OH Functionalization

The free 2'-OH in CAS 81794-12-9 provides a unique handle for introducing modifications at the 2'-position of adenosine prior to oligonucleotide incorporation . This is relevant for epitranscriptomics research where 2'-O-methylation, 2'-O-acetylation, or other 2'-modifications of adenosine are being investigated for their roles in RNA stability, structure, and function. The DMT group at 5'-OH ensures compatibility with downstream solid-phase synthesis, while the TBDMS at 3'-OH prevents undesired side reactions during 2'-OH functionalization. After 2'-modification, the 3'-TBDMS can be selectively removed with fluoride to enable phosphitylation and standard oligonucleotide assembly.

Quote Request

Request a Quote for 5'-O-(4,4'-DiMethoxytrityl)-3'-O-t-butyldiMethylsilyl adenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.